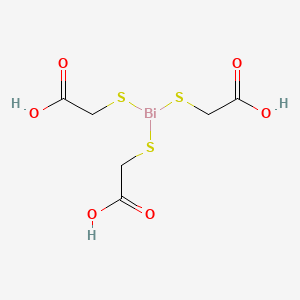
((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid: is a complex organobismuth compound with the molecular formula C6H9BiO6S3 . This compound is notable for its unique structure, which includes bismuth atoms coordinated with sulfur and carboxymethyl groups. It has applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid typically involves the reaction of bismuth salts with thioglycolic acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxides and other oxidation products.
Reduction: Reduction reactions can convert the bismuth center to a lower oxidation state.
Substitution: The carboxymethyl and thio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products: The major products formed from these reactions include bismuth oxides, reduced bismuth species, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid is used as a precursor for the synthesis of bismuth-containing compounds and materials. It is also employed in catalysis and as a reagent in organic synthesis .
Biology: The compound has applications in biological research, particularly in the study of bismuth’s interactions with biological molecules. It is used to investigate the effects of bismuth on cellular processes and to develop bismuth-based therapeutics .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Bismuth compounds are known for their antimicrobial and anti-inflammatory effects, making this compound a candidate for drug development .
Industry: Industrially, the compound is used in the production of bismuth-based materials with applications in electronics, coatings, and pigments. Its unique properties make it valuable in the development of advanced materials .
Wirkmechanismus
The mechanism of action of ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid involves its interaction with biological molecules, particularly proteins and enzymes. The bismuth center can coordinate with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Bismuth subsalicylate: Known for its use in gastrointestinal treatments.
Bismuth oxychloride: Used in cosmetics and pigments.
Bismuth nitrate: Employed in various chemical reactions and as a precursor for other bismuth compounds.
Uniqueness: ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid is unique due to its specific coordination environment and the presence of both carboxymethyl and thio groups. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
19401-26-4 |
|---|---|
Molekularformel |
C6H9BiO6S3 |
Molekulargewicht |
482.3 g/mol |
IUPAC-Name |
2-[bis(carboxymethylsulfanyl)bismuthanylsulfanyl]acetic acid |
InChI |
InChI=1S/3C2H4O2S.Bi/c3*3-2(4)1-5;/h3*5H,1H2,(H,3,4);/q;;;+3/p-3 |
InChI-Schlüssel |
ZZZOTEFWAQZZOL-UHFFFAOYSA-K |
Kanonische SMILES |
C(C(=O)O)S[Bi](SCC(=O)O)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


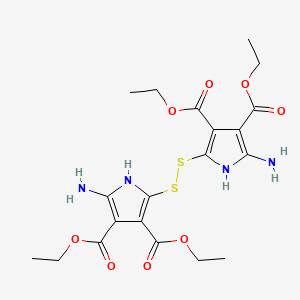
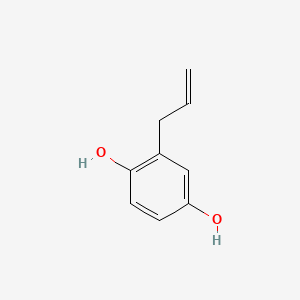
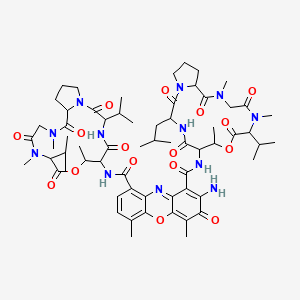
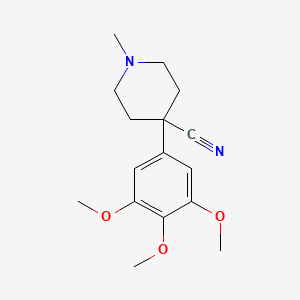
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)

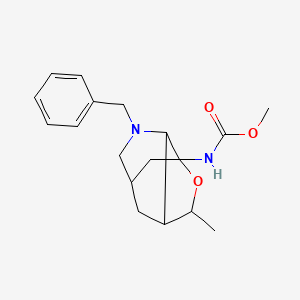
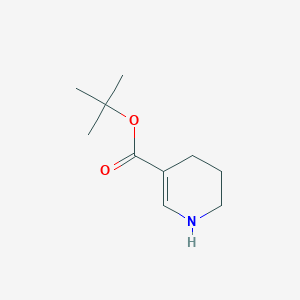
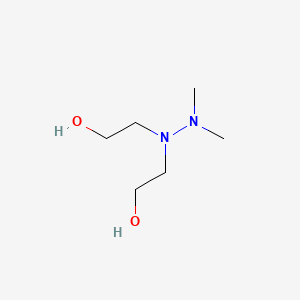
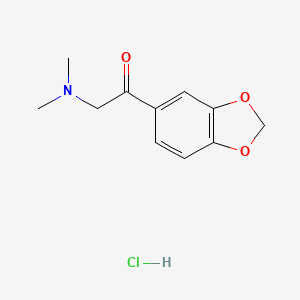
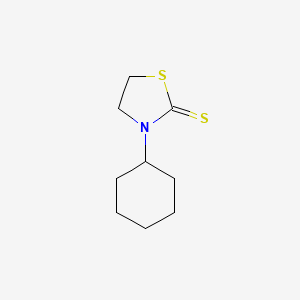
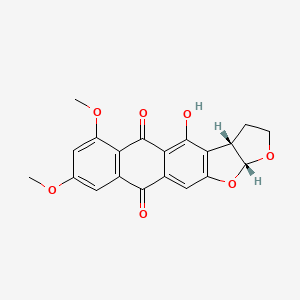

![[6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate](/img/structure/B12805947.png)
